Product packaging for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine(Cat. No.:)

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Cat. No.: B12100353
M. Wt: 586.5 g/mol
InChI Key: SHULCCQTYFCRIY-UHFFFAOYSA-N
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Description

Contextualization within Modified Nucleoside Research

The study of modified nucleosides is a cornerstone of modern medicinal chemistry and molecular biology. These compounds, which are structural analogs of the natural nucleosides that constitute DNA and RNA, are pivotal in the development of therapeutic agents. researchgate.net By mimicking their natural counterparts, modified nucleosides can interfere with critical cellular processes, such as DNA and RNA synthesis and repair. mdpi.com This interference is the mechanism behind their use as potent antiviral and anticancer drugs. researchgate.netnih.gov

The chemical modification of a nucleoside can dramatically alter its biological activity, safety profile, and resistance to metabolic degradation. acs.orgacs.org For instance, alterations to the sugar moiety or the nucleobase can enhance a drug's stability, improve its uptake by cells, and increase its bioavailability. acs.org A significant portion of current chemotherapeutics, including well-known drugs like gemcitabine (B846) and cytarabine, are modified nucleoside analogs that disrupt metabolic pathways in cancer cells. mdpi.com Similarly, many antiviral drugs function by inhibiting the replication of the viral genome. researchgate.netnih.gov The creation of these sophisticated molecules is not a trivial task; it requires complex, multi-step synthetic pathways where protected intermediates like 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine are indispensable.

Overview of Benzoylated Nucleosides as Synthetic Intermediates

In the chemical synthesis of complex molecules like modified nucleosides, it is often necessary to temporarily block reactive functional groups to prevent them from participating in a reaction. These temporary blocks are known as "protecting groups." The benzoyl (Bz) group is a widely used protecting group for hydroxyl (-OH) functions, particularly in sugar and nucleoside chemistry. libretexts.org

The hydroxyl groups on the ribose sugar of a nucleoside are reactive. To perform a chemical modification specifically on the nucleobase (the purine (B94841) or pyrimidine (B1678525) part) without altering the sugar, these hydroxyls must be protected. This compound exemplifies this strategy perfectly; the three hydroxyls of the ribose component of 5-methoxyuridine (B57755) are capped with benzoyl groups. This protection is robust enough to withstand a variety of reaction conditions, allowing chemists to manipulate other parts of the molecule. libretexts.org Another key advantage of the benzoyl group is that it can be readily removed under basic conditions, such as treatment with ammonia (B1221849) or sodium methoxide (B1231860), to restore the original hydroxyl groups once the desired synthesis steps are complete. libretexts.org This strategic use of benzoylated intermediates is a common theme in the synthesis of many nucleoside analogs, as seen with compounds like 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, another key building block in nucleoside synthesis. wikipedia.org

Significance of 5-Methoxyuridine Derivatives in Biochemical Systems

The "5-methoxyuridine" component of the title compound has its own distinct biological and therapeutic importance.

Natural Role in tRNA: 5-methoxyuridine (mo5U) is a naturally occurring post-transcriptional modification found in the transfer RNA (tRNA) of many bacterial species, particularly Gram-positive bacteria like Bacillus subtilis. nih.govoup.com It is typically located at the first position of the anticodon—the so-called "wobble position"—of specific tRNAs, such as those for Alanine, Threonine, and Valine. nih.gov The presence of this modification at the wobble position is believed to enhance translational fidelity and efficiency by modulating the decoding of mRNA codons on the ribosome. nih.govoup.com The biosynthesis of mo5U occurs within the cell by the enzymatic modification of a uridine (B1682114) residue already incorporated into a tRNA chain. oup.com

Application in mRNA Therapeutics: More recently, 5-methoxyuridine has gained significant attention in the field of biotechnology, specifically in the development of mRNA-based vaccines and therapeutics. apexbt.comtrilinkbiotech.com Synthetic mRNA, when introduced into the body, can be recognized by the innate immune system as foreign, leading to an inflammatory response that can reduce the efficacy of the therapy. stratech.co.uk Research has shown that strategically replacing the standard uridine nucleotides with modified versions, such as 5-methoxyuridine or pseudouridine, can help the synthetic mRNA evade this immune detection. trilinkbiotech.comstratech.co.uk Incorporation of 5-methoxyuridine into an mRNA sequence has been demonstrated to reduce its immunogenicity while simultaneously increasing its stability and the efficiency with which it is translated into the desired protein. apexbt.comstratech.co.uk This makes 5-methoxyuridine and its precursors, including the protected intermediate this compound, critical components in the manufacturing of next-generation RNA medicines. apexbt.comtrilinkbiotech.combiosearchtech.com

Table 2: Research Context of Featured Modified Nucleosides
Compound/ClassArea of SignificanceKey Function
Modified Nucleosides (General) Antiviral & Anticancer TherapyInhibit DNA/RNA synthesis, disrupt metabolic pathways. researchgate.netmdpi.com
Benzoylated Nucleosides Organic SynthesisServe as protected intermediates, enabling selective chemical modifications. libretexts.org
5-Methoxyuridine (mo5U) Bacterial tRNANatural modification at the anticodon wobble position, modulating translation. nih.govnih.gov
5-Methoxyuridine (mo5U) mRNA TherapeuticsReduces immunogenicity and enhances stability and translation of synthetic mRNA. apexbt.comstratech.co.uk
Gemcitabine / Cytarabine Anticancer TherapyClinically used nucleoside analogs that interfere with DNA synthesis in cancer cells. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H26N2O10 B12100353 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H26N2O10

Molecular Weight

586.5 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)

InChI Key

SHULCCQTYFCRIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Advanced Synthetic Methodologies for 2 ,3 ,5 Tri O Benzoyl 5 Methoxyuridine

Glycosylation Reactions for Ribonucleoside Formation

The formation of the N-glycosidic bond between the nucleobase and the ribose sugar is a pivotal step in nucleoside synthesis. The challenge lies in controlling the stereochemistry at the anomeric carbon (C1') to exclusively obtain the biologically active β-anomer.

Stereoselective Glycosylation Strategies

Achieving high stereoselectivity in glycosylation is a significant hurdle in carbohydrate chemistry. umsl.edu For the synthesis of ribonucleosides, the goal is the formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-configuration. A common and effective strategy involves the use of a participating group at the C2' position of the ribose donor. nih.gov This group, typically an acyl group like benzoyl, assists in the departure of the anomeric leaving group and forms a cyclic intermediate, such as an oxonium ion. This intermediate shields the α-face of the ribose, directing the incoming nucleobase to attack from the β-face, thus ensuring the formation of the desired β-nucleoside. nih.gov

Recent advancements have explored various catalyst systems to enhance stereocontrol. For instance, cooperative catalysis involving silver salts and Lewis acids like bismuth(III) triflate has shown promise in achieving high stereoselectivity in glycosylation reactions. umsl.edu The choice of solvent can also influence the stereochemical outcome, with nitrile or ether solvents sometimes favoring the formation of 1,2-trans glycosides. frontiersin.org

Application of the Vorbrüggen Silylation Method

The Vorbrüggen modification of the silyl-Hilbert-Johnson reaction is one of the most widely used and mildest methods for nucleoside synthesis. wikipedia.org This method involves the reaction of a silylated nucleobase with a protected sugar acetate (B1210297), such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid. wikipedia.org

The initial step involves the silylation of the 5-methoxyuracil (B140863) nucleobase, typically with an agent like hexamethyldisilazane (B44280) (HMDS). rsc.org This process increases the nucleophilicity and solubility of the nucleobase in organic solvents. rsc.org The subsequent coupling with the protected ribose is catalyzed by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. rsc.orgacs.org The reaction generally proceeds with good stereoselectivity to afford the β-anomer due to the neighboring group participation of the 2'-O-benzoyl group. wikipedia.org While highly effective, a potential challenge with the Vorbrüggen reaction is the regioselectivity when using nucleobases with multiple potential glycosylation sites. wikipedia.org

Lewis Acid Catalysis in Nucleoside Synthesis

Lewis acids play a crucial role in activating the electrophilic sugar donor and facilitating the glycosylation reaction. wikipedia.orgyoutube.com In the context of the Vorbrüggen reaction, Lewis acids like SnCl₄ and TMSOTf are frequently employed. acs.org The Lewis acid coordinates to the anomeric leaving group of the sugar, making it a better leaving group and promoting the formation of the key oxocarbenium ion intermediate. youtube.com

Regioselective Benzoylation and Protection Strategies

The hydroxyl groups of the ribose moiety exhibit different reactivities, allowing for their selective protection. This is a critical aspect of nucleoside synthesis, as it prevents unwanted side reactions and directs the synthesis towards the desired product.

Selective Hydroxyl Group Protection in Ribose Moiety

The ribose sugar in a ribonucleoside has three hydroxyl groups at the 2', 3', and 5' positions. The 5'-hydroxyl group is a primary alcohol and is generally the most reactive and least sterically hindered, making its selective protection relatively straightforward. umich.edu Protecting groups like the dimethoxytrityl (DMT) group are commonly used for the 5'-hydroxyl due to their ease of introduction and removal under mild acidic conditions. libretexts.org

The 2'- and 3'-hydroxyl groups are secondary alcohols and have similar reactivities, making their differentiation more challenging. umich.edunih.gov However, subtle differences in their steric and electronic environments can be exploited. For instance, temporary protection of the 2',3'-diol with a boronic ester can allow for regioselective reactions at the 5'-hydroxyl group. nih.gov The choice of protecting group for the 2'-hydroxyl is particularly crucial in RNA synthesis, as it must be stable throughout the synthesis and be removable without affecting other protecting groups or the final product. umich.edu

Benzoyl Group Utility in Nucleoside Synthesis

The benzoyl (Bz) group is a versatile and widely used protecting group in nucleoside chemistry. libretexts.org It offers several advantages:

Stability: Benzoyl groups are more stable than acetyl groups and are resistant to a range of reaction conditions. libretexts.org

Neighboring Group Participation: As mentioned earlier, a 2'-O-benzoyl group can participate in the glycosylation reaction to ensure the stereoselective formation of the β-anomer.

Introduction and Removal: Benzoyl groups are typically introduced using benzoyl chloride in the presence of a base. Their removal is usually achieved by treatment with a base, such as aqueous ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727). libretexts.orgnih.gov

Regioselective benzoylation of the ribose hydroxyls can be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the benzoylating agent. nih.gov For instance, a one-step regioselective benzoylation can be used to protect specific hydroxyl groups. nih.gov The benzoyl group's robustness and its ability to influence stereochemistry make it an invaluable tool in the synthesis of complex nucleosides like 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

Interactive Data Table: Key Reagents in the Synthesis of this compound

Reagent/Protecting GroupAbbreviationFunctionReference
HexamethyldisilazaneHMDSSilylating agent for nucleobase activation wikipedia.orgrsc.org
Trimethylsilyl trifluoromethanesulfonateTMSOTfLewis acid catalyst for glycosylation rsc.orgacs.org
Tin(IV) chlorideSnCl₄Lewis acid catalyst for glycosylation acs.org
Benzoyl chlorideBz-ClIntroduces benzoyl protecting groups nih.gov
Dimethoxytrityl chlorideDMT-ClProtects the 5'-hydroxyl group libretexts.org
Boronic Acid-Temporary protection of 2',3'-diols nih.gov

Precursors and Intermediate Derivatization in this compound Synthesis

Synthesis from 5-Methoxyuracil and 1-O-Acetyl-2,3,5-Tri-O-benzoyl-β-D-ribofuranose

A primary and widely adopted method for synthesizing pyrimidine (B1678525) nucleosides is the condensation of a silylated nucleobase with a fully acylated sugar donor, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This precursor is a stable, crystalline compound used extensively in nucleoside synthesis. wikipedia.org The synthesis of the target nucleoside involves the silylation of 5-methoxyuracil, typically with an agent like hexamethyldisilazane (HMDS), followed by a Lewis acid-catalyzed coupling with the benzoylated ribose derivative (the silyl-Hilbert-Johnson reaction). wikipedia.orgresearchgate.net

The sugar precursor, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, can be synthesized from D-ribose through a multi-step process involving methylation, benzoylation, and subsequent acetolysis. google.com A typical procedure involves the reaction of D-ribose with methanol and an acid catalyst, followed by benzoylation using benzoyl chloride in pyridine, and finally, reaction with acetic anhydride (B1165640) and sulfuric acid to yield the desired activated sugar. wikipedia.orggoogle.com

The subsequent condensation reaction is promoted by a Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). wikipedia.orgresearchgate.net The reaction proceeds by activating the sugar, which is then attacked by the silylated 5-methoxyuracil to form the desired β-anomer of the nucleoside.

Table 1: Reaction Parameters for Silyl-Hilbert-Johnson Glycosylation

Parameter Description
Nucleobase 5-Methoxyuracil
Silylating Agent Hexamethyldisilazane (HMDS) or Bis(trimethylsilyl)acetamide (BSA)
Sugar Donor 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Catalyst SnCl₄ or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Solvent Acetonitrile (B52724) or Dichloroethane

| Product | this compound (β-anomer) |

Generation of Anhydro Nucleosides as Synthetic Precursors

Anhydro nucleosides, or "bridged" nucleosides, are valuable intermediates in nucleoside chemistry. They are characterized by an intramolecular ether linkage, typically between the sugar and the base (e.g., 2,2'-anhydro) or between two hydroxyl groups of the sugar. These constrained structures are key for controlling the stereochemistry at the anomeric center and for introducing modifications at specific positions of the sugar moiety.

For instance, the synthesis of pyrimidine ribonucleosides can proceed through anhydro intermediates to ensure the formation of the biologically active β-anomer. nih.gov A common strategy involves the formation of a 2,2'-anhydro pyrimidine nucleoside. The formation of this bridge locks the conformation, and subsequent cleavage of the anhydro bond by a nucleophile (like water or hydroxide) occurs at the C2 position of the base, yielding the ribonucleoside with a hydroxyl group at the 2' position, exclusively as the β-anomer.

While not a direct route to this compound itself, the generation of anhydro nucleosides from uridine (B1682114) derivatives is a fundamental strategy. For example, α-anhydropyrimidines have been used in the synthesis of purine (B94841) deoxyribonucleosides, demonstrating the versatility of these precursors. nih.gov The principle involves using the anhydro structure to direct subsequent chemical transformations, which is a powerful tool in the synthesis of complex nucleoside analogs.

Deprotection Strategies for this compound

The final stages of the synthesis involve the removal of the benzoyl protecting groups from the sugar moiety to yield the free nucleoside, 5-methoxyuridine (B57755). The choice of deprotection method is crucial to avoid unwanted side reactions and ensure a high yield of the final product.

Chemoselective Removal of Benzoyl Protecting Groups

Chemoselectivity in deprotection is vital when a molecule contains multiple sensitive functional groups. youtube.com Benzoyl groups are ester linkages that are typically stable to acidic conditions but are readily cleaved by basic reagents. The challenge in chemoselective removal arises when other base-labile groups are present.

In the context of this compound, the primary goal is the removal of the three O-benzoyl groups without affecting the N-glycosidic bond or the methoxy (B1213986) and amide functionalities of the pyrimidine ring. The most common method for this transformation is Zemplén debenzoylation, which involves treating the protected nucleoside with a catalytic amount of sodium methoxide in anhydrous methanol. This method is highly efficient for removing O-acyl groups under mild, basic conditions. The reaction is typically rapid and clean, yielding the deprotected nucleoside and methyl benzoate (B1203000) as a byproduct.

While methods exist for the selective deprotection of N-benzoyl groups in the presence of O-benzoyl groups, or the oxidative removal of benzyl (B1604629) ethers while leaving benzoyl esters intact, the selective removal of a single O-benzoyl group from a tri-benzoylated riboside is more complex and usually not required for the synthesis of the final free nucleoside. nih.govorganic-chemistry.org

Methodologies for Obtaining Free 5-Methoxyuridine

The complete removal of all three benzoyl protecting groups from this compound is the final step to obtain the target molecule, 5-Methoxyuridine. medchemexpress.com This is generally accomplished by saponification.

The standard and most effective protocol is the aforementioned Zemplén procedure. The reaction involves dissolving the protected nucleoside in dry methanol and adding a catalytic amount of a sodium methoxide solution. The transesterification reaction proceeds at room temperature until analysis (e.g., by thin-layer chromatography) shows the complete consumption of the starting material. The reaction is then neutralized with an acid, such as acetic acid or a cation-exchange resin, and the solvent is evaporated. The resulting crude product, containing 5-methoxyuridine and methyl benzoate, is then purified, typically by silica (B1680970) gel chromatography or recrystallization, to afford the pure, free nucleoside.

An alternative method involves using ammonolysis, where the protected nucleoside is treated with a solution of ammonia in methanol. This procedure also effectively removes the benzoyl groups, yielding the free nucleoside and benzamide (B126) as the byproduct. The choice between methanolic sodium methoxide and methanolic ammonia often depends on the specific substrate and the ease of purification of the final product.

Table 2: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
This compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate C₃₁H₂₆N₂O₁₀
5-Methoxyuracil - C₅H₆N₂O₃
1-O-Acetyl-2,3,5-Tri-O-benzoyl-β-D-ribofuranose β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate C₂₈H₂₄O₉
5-Methoxyuridine - C₁₀H₁₄N₂O₇
Hexamethyldisilazane HMDS C₆H₁₉NSi₂
Tin(IV) chloride Stannic chloride SnCl₄
Trimethylsilyl trifluoromethanesulfonate TMSOTf C₄H₉F₃O₃SSi
Sodium methoxide - CH₃NaO
Methyl benzoate - C₈H₈O₂
Benzamide - C₇H₇NO
D-Ribose - C₅H₁₀O₅
Acetic anhydride - C₄H₆O₃
Pyridine - C₅H₅N
Benzoyl chloride - C₇H₅ClO
Ammonia - NH₃

Reactivity and Derivatization Pathways of 2 ,3 ,5 Tri O Benzoyl 5 Methoxyuridine

Chemical Transformations of the Uridine (B1682114) Base

The uracil (B121893) moiety of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, while being relatively stable, offers avenues for specific chemical modifications. These transformations are pivotal for introducing diverse functionalities and for the synthesis of novel nucleoside analogs with potential biological activities.

Modifications at the 5-Position of the Uracil Ring

The 5-position of the uracil ring in uridine derivatives is a common site for chemical modification to enhance biological properties such as biostability and bioavailability. nih.gov While the 5-position in the title compound is already substituted with a methoxy (B1213986) group, further transformations can be envisaged, drawing from the extensive chemistry of 5-substituted uridines. For instance, the ether linkage could potentially be cleaved under specific conditions to yield 5-hydroxyuridine (B57132) derivatives, which are themselves valuable intermediates.

Furthermore, the electronic nature of the 5-methoxy group influences the reactivity of the uracil ring. It is an electron-donating group, which can affect the propensity for electrophilic substitution at other positions of the ring, although such reactions are less common compared to modifications at the 5-position itself. The presence of the 5-methoxy group is a key feature in some modified mRNA technologies, where it has been shown to reduce innate immune responses and improve mRNA stability and translational efficiency. nih.govneb.com

Investigation of Nucleophilic Displacements

Nucleophilic displacement reactions are fundamental in the derivatization of pyrimidine (B1678525) nucleosides. While direct displacement of the 5-methoxy group is challenging due to the stability of the aryl ether linkage, reactions at other positions of the uracil ring are well-established for related compounds. For example, the N3-proton of the uracil ring can be deprotonated to form an anion, which can then act as a nucleophile in alkylation or acylation reactions.

In the broader context of protected uridine derivatives, nucleophilic substitution reactions are often employed to introduce modifications at the C4 position of the uracil ring. This typically involves a two-step process where the 4-carbonyl group is first converted into a more reactive leaving group, such as a triazolyl or a sulfonyl derivative. Subsequent reaction with various nucleophiles can then introduce a range of functionalities. Although specific examples starting from this compound are not extensively documented in readily available literature, the principles established for other 2',3',5'-tri-O-benzoyl-uridines would likely apply.

Reactivity of the Ribose Moiety under Benzoyl Protection

Regioselective Functionalization of Secondary Hydroxyls

While all hydroxyl groups are protected in this compound, the selective deprotection to reveal one or more hydroxyl groups is a key strategy for further functionalization. The relative reactivity of the benzoyl groups towards hydrolysis or other cleavage methods can allow for regioselective deprotection. Generally, the 5'-O-benzoyl group is more susceptible to cleavage due to its primary nature, followed by the 2'- and 3'-O-benzoyl groups.

Once a secondary hydroxyl group is selectively deprotected, it can be subjected to a variety of chemical transformations, including alkylation, acylation, or phosphorylation. The stereochemical outcome of these reactions is often influenced by the remaining benzoyl groups, which can direct the incoming reagent to a specific face of the ribose ring.

Anhydro Linkage Formation and Cleavage

Anhydro nucleosides are valuable intermediates in the synthesis of modified nucleosides as they allow for the introduction of substituents with a defined stereochemistry. The formation of an anhydro linkage typically involves an intramolecular nucleophilic attack of a hydroxyl group on a carbon atom bearing a good leaving group.

In the context of benzoyl-protected uridines, anhydro formation between the C2' and C2 positions or between the C3' and C2 positions of the uracil base can be induced. This usually requires the introduction of a leaving group at the C2 or C4 position of the uracil ring and activation of the corresponding hydroxyl group on the ribose. The benzoyl protecting groups play a role in the conformational rigidity of the ribose, which can facilitate the necessary geometry for the intramolecular cyclization. The cleavage of the anhydro bridge by nucleophiles then proceeds with inversion of configuration, providing access to a range of stereochemically defined nucleoside analogs. For instance, the reaction of 2,2'-anhydrouridines with nucleophiles is a common method for introducing substituents at the 2'-position with an arabino configuration.

Analog Synthesis from this compound

This compound serves as a key starting material for the synthesis of various nucleoside analogs with potential therapeutic applications. wgtn.ac.nznih.gov The modifications can be introduced on both the uracil base and the ribose moiety, often involving a multi-step synthetic sequence.

A primary application of this compound is as a precursor for the synthesis of 5-methoxyuridine (B57755) containing oligonucleotides, which are of interest in the field of mRNA therapeutics. nih.govneb.com The synthesis involves the deprotection of the benzoyl groups and subsequent phosphitylation of the 5'-hydroxyl group to generate the corresponding phosphoramidite (B1245037) building block for solid-phase oligonucleotide synthesis.

Furthermore, derivatization of the uracil ring, as discussed in section 3.1, can lead to a variety of analogs. For example, should the 5-methoxy group be converted to a 5-hydroxyl group, this could be further functionalized to introduce other ether or ester linkages.

The reactivity of the ribose moiety also allows for the synthesis of a diverse set of analogs. Selective deprotection and subsequent functionalization of the hydroxyl groups can yield analogs with modified sugar portions. Anhydro nucleosides derived from the title compound can be used to synthesize analogs with altered stereochemistry at the C2' or C3' positions.

The following table provides a summary of potential derivatization pathways starting from this compound, based on established nucleoside chemistry.

Starting Material Reaction Type Potential Product Significance
This compoundDeprotection (e.g., with NaOMe/MeOH)5-MethoxyuridinePrecursor for phosphoramidite synthesis
This compoundN3-AlkylationN3-Alkyl-2',3',5'-tri-O-benzoyl-5-methoxyuridineModification of the uracil base
This compoundConversion to 4-thiouridine (B1664626) derivative2',3',5'-Tri-O-benzoyl-5-methoxy-4-thiouridineIntermediate for further nucleophilic substitutions
This compoundSelective 5'-deprotection2',3'-Di-O-benzoyl-5-methoxyuridineIntermediate for 5'-modifications
2',3'-Di-O-benzoyl-5-methoxyuridinePhosphitylation5'-O-(Dimethoxytrityl)-2',3'-di-O-benzoyl-5-methoxyuridine-3'-phosphoramiditeBuilding block for oligonucleotide synthesis
This compoundAnhydro formation (multi-step)2,2'-Anhydro-1-(3',5'-di-O-benzoyl-β-D-arabinofuranosyl)-5-methoxyuracilIntermediate for 2'-modified analogs

Table 1: Potential Derivatization Pathways of this compound

Preparation of 2'-O-Ribosylribonucleosides

The synthesis of 2'-O-ribosylribonucleosides, which are important components of modified oligonucleotides, can be approached using precursors like this compound. The general strategy involves the coupling of a protected ribose donor to a suitably protected nucleoside acceptor. While specific literature detailing the direct use of this compound in this context is sparse, the established methodologies for 2'-O-ribosylation provide a clear pathway.

A common approach involves the ribosylation of a 3',5'-protected nucleoside. mdpi.com Subsequently, the removal of protecting groups is a critical step. In the context of the title compound, the benzoyl groups would need to be removed to yield the final 2'-O-ribosyl-5-methoxyuridine. This debenzoylation is typically achieved by treatment with a base, such as ethanolamine (B43304) in an alcohol solvent. mdpi.com For instance, a general procedure for debenzoylation involves dissolving the protected nucleoside in a solution of ethanolamine and isopropyl alcohol and stirring at room temperature for an extended period, often up to 72 hours, until thin-layer chromatography (TLC) analysis confirms the completion of the reaction. mdpi.com

The progress of such a reaction can be monitored using analytical techniques like TLC. Upon completion, a standard workup procedure involving partitioning between an organic solvent like dichloromethane (B109758) and water is employed to isolate the deprotected nucleoside. mdpi.com The resulting 2'-O-ribosyl-5-methoxyuridine can then be further purified using chromatographic techniques.

Synthesis of Phosphoramidite Derivatives

The conversion of protected nucleosides into phosphoramidite derivatives is a cornerstone of modern solid-phase oligonucleotide synthesis. wikipedia.org this compound can be envisioned as a starting material for the synthesis of a 5-methoxyuridine phosphoramidite building block, a reagent useful for incorporating this modified nucleotide into synthetic RNA. biosearchtech.com The synthesis of a phosphoramidite typically involves a multi-step process that includes protection of the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

The general phosphoramidite synthesis cycle proceeds in the 3' to 5' direction and involves four key steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.com To prepare a phosphoramidite from a protected nucleoside, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. sigmaaldrich.com This would require selective debenzoylation at the 5' position of this compound, followed by reaction with DMT-Cl.

Subsequently, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). researchgate.net This reaction introduces the phosphoramidite moiety at the 3' position, which is reactive towards the free 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis.

The table below outlines the typical reagents used in the key steps of synthesizing a nucleoside phosphoramidite.

StepReagent/ConditionPurpose
5'-Hydroxyl Protection4,4'-Dimethoxytrityl chloride (DMT-Cl), PyridineAdds the acid-labile DMT protecting group to the 5'-OH.
Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA)Introduces the reactive phosphoramidite moiety at the 3'-OH.
PurificationSilica (B1680970) Gel ChromatographyIsolates the desired phosphoramidite product.

The resulting 5-methoxyuridine phosphoramidite can then be used in automated DNA/RNA synthesizers to introduce this modified nucleoside at specific positions within an oligonucleotide sequence. chemrxiv.org

Development of Backbone-Modified Nucleoside Analogs

The modification of the phosphate (B84403) backbone of oligonucleotides can lead to analogs with enhanced properties, such as increased nuclease resistance and improved binding affinity to target sequences. This compound serves as a potential starting point for the synthesis of various backbone-modified nucleoside analogs.

One important class of backbone-modified analogs is phosphorodiamidate morpholino oligonucleotides (PMOs). A recently developed 5′→3′ phosphoramidite approach allows for the synthesis of PMOs and their chimera. chemrxiv.org This method utilizes 5'-morpholino phosphoramidites, which could potentially be synthesized from a 5-methoxyuridine precursor. The synthesis is compatible with automated DNA synthesizers, making it a scalable and efficient method. chemrxiv.org

Furthermore, base-modified ribonucleoside triphosphates are crucial for the in vitro transcription of modified mRNA for therapeutic applications. tcichemicals.comtcichemicals.com The synthesis of 5-methoxyuridine 5'-triphosphate, for example, would involve the phosphorylation of 5-methoxyuridine, which can be obtained from the deprotection of this compound. These modified triphosphates can then be incorporated into mRNA, potentially reducing immunogenicity and improving translational efficiency. tcichemicals.comtcichemicals.com

The development of base-labile oligonucleotides modified with linkers at the 3'-end represents another area of backbone modification. nih.gov The use of specific phosphoramidite reagents allows for the synthesis of oligonucleotides that can be deprotected under mild basic conditions, which is advantageous when incorporating sensitive modified nucleosides. nih.gov

The table below summarizes some examples of backbone-modified nucleoside analogs and the general synthetic strategies.

Backbone ModificationKey Synthetic FeaturePotential Application
Phosphorodiamidate Morpholino (PMO)Use of 5'-morpholino phosphoramidites in a 5' to 3' synthesis direction. chemrxiv.orgAntisense therapy, exon skipping.
Modified mRNAIncorporation of base-modified nucleoside triphosphates (e.g., 5-methoxyuridine 5'-triphosphate) via in vitro transcription. tcichemicals.comtcichemicals.commRNA vaccines and therapeutics.
3'-End ConjugationSynthesis with specialized phosphoramidites for introducing linkers for conjugation. nih.govDiagnostic probes, targeted drug delivery.

Advanced Spectroscopic and Analytical Characterization of 2 ,3 ,5 Tri O Benzoyl 5 Methoxyuridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For complex molecules such as protected nucleosides, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information on the chemical environment, connectivity, and stereochemistry of each atom.

The proton (¹H) NMR spectrum would feature distinct regions:

Aromatic Protons: Multiple signals between approximately 7.3 and 8.1 ppm, corresponding to the ortho, meta, and para protons of the three benzoyl groups.

Ribose Protons: Signals for the anomeric proton (H-1') and the other sugar ring protons (H-2', H-3', H-4', H-5') would appear in the range of approximately 4.5 to 6.5 ppm. The specific shifts and coupling constants are highly dependent on the ring's conformation.

Uracil (B121893) Proton: The H-6 proton of the uracil ring would resonate as a singlet, typically downfield.

Methoxy (B1213986) Protons: A characteristic singlet for the -OCH₃ group would be observed around 3.8 ppm.

The carbon (¹³C) NMR spectrum provides complementary information, with signals assigned to each unique carbon atom in the molecule.

Below is an interactive table of predicted NMR assignments based on data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-6~7.8-8.0 (s)~140-142
OCH₃~3.8 (s)~55-60
H-1'~6.2-6.4 (d)~87-90
H-2'~5.7-5.9 (dd)~72-75
H-3'~5.8-6.0 (dd)~71-74
H-4'~4.6-4.8 (m)~80-83
H-5'~4.5-4.7 (m)~63-65
Benzoyl (ortho)~8.0-8.1 (d)~129-131
Benzoyl (meta)~7.4-7.6 (t)~128-129
Benzoyl (para)~7.5-7.7 (t)~133-135
Benzoyl (C=O)-~164-166
C-2-~150-152
C-4-~158-160
C-5-~110-112

Note: The actual chemical shifts can vary based on the solvent and specific experimental conditions. Assignments are typically confirmed using 2D NMR techniques.

The ribofuranose ring of nucleosides is not planar but exists in a dynamic equilibrium between two primary puckered conformations: C3'-endo (North) and C2'-endo (South). The orientation of the substituents on the sugar ring, including the bulky benzoyl groups in 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, significantly influences this equilibrium.

The preferred conformation can be determined by analyzing the three-bond proton-proton coupling constants (³JH,H) within the sugar ring, obtained from the ¹H NMR spectrum. The Karplus equation relates the dihedral angle between two adjacent C-H bonds to their corresponding coupling constant.

A small ³JH1',H2' value (typically 0–2 Hz) is indicative of a North (C3'-endo) conformation.

A large ³JH1',H2' value (typically 8–10 Hz) suggests a South (C2'-endo) conformation.

By analyzing these coupling constants, researchers can calculate the relative populations of the North and South conformers, providing critical insight into the molecule's three-dimensional structure in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for confirming the elemental formula of a compound. For this compound, the molecular formula is C₃₁H₂₆N₂O₁₀.

The calculated monoisotopic mass for this compound is 586.15874503 Da. nih.gov HR-MS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 587.1660 or another adduct (e.g., sodium adduct [M+Na]⁺ at m/z 609.1479) with high mass accuracy (typically within 5 ppm), thereby confirming its elemental composition.

While specific isotopic labeling studies for this compound were not identified in the surveyed literature, this technique is a valuable method for elucidating complex fragmentation pathways in mass spectrometry. The general fragmentation pattern for nucleosides involves the cleavage of the N-glycosidic bond, separating the nucleobase from the sugar moiety. researchgate.netresearchgate.net

In a hypothetical isotopic labeling study, one could synthesize the title compound using a ¹³C or ¹⁵N labeled 5-methoxyuracil (B140863) or a ¹³C labeled ribose. By performing tandem mass spectrometry (MS/MS) on the labeled parent ion, the resulting fragment ions would contain the isotopic label, allowing for the unambiguous identification of fragments originating from the base versus the sugar. This helps to confirm fragmentation mechanisms, such as the characteristic loss of the sugar moiety and subsequent fragmentation of the benzoyl groups or the heterocyclic base. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity verification of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the purity of nucleoside derivatives. nih.govnih.gov A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for subsequent applications. neb.com

For preparative purposes, flash column chromatography is frequently employed for the initial purification of the crude product after synthesis. rsc.org Analytical thin-layer chromatography (TLC) is also used as a rapid and convenient method to monitor the progress of a chemical reaction and to determine appropriate solvent systems for column chromatography. rsc.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of nucleoside derivatives like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For benzoylated nucleosides, which are significantly less polar than their parent compounds, reversed-phase HPLC is the most common and effective methodology. umich.edu

A typical HPLC analysis for this compound would utilize a C18 reversed-phase column, where the stationary phase consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains. umich.edu The separation is achieved by eluting the column with a mobile phase gradient, typically a mixture of water and an organic solvent such as acetonitrile or methanol. The gradient starts with a higher proportion of water and gradually increases the concentration of the organic solvent. This allows for the elution of any residual polar starting materials first, followed by the less polar benzoylated product.

Detection is most commonly performed using a UV-Vis detector. The uracil moiety of the molecule has a characteristic absorbance maximum at around 260 nm, while the three benzoyl groups introduce a strong absorbance at approximately 230 nm. Monitoring at both wavelengths can provide comprehensive data on the purity of the sample. The retention time of this compound would be significantly longer than that of the unbenzoylated 5-methoxyuridine (B57755) due to its increased hydrophobicity.

The development of a specific HPLC method requires careful optimization of parameters such as the column type, mobile phase composition, gradient slope, flow rate, and temperature to achieve optimal separation and peak resolution. nih.gov

Table 1: Representative HPLC Parameters for Analysis

Parameter Value/Type
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 260 nm
Injection Volume 10 µL

Note: This table presents typical starting parameters for method development and may require optimization.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound from 5-methoxyuridine. libretexts.org This synthetic transformation involves the benzoylation of the three hydroxyl groups on the ribose sugar, a process that can be easily followed by observing changes in polarity on a TLC plate. rochester.edu

The stationary phase is typically a silica gel plate, which is polar. The mobile phase, or eluent, is a mixture of organic solvents, commonly a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The progress of the reaction is monitored by spotting the reaction mixture onto the TLC plate at regular intervals alongside the starting material. youtube.com

A standard TLC analysis for this reaction would involve three lanes:

Starting Material: A spot of the pure 5-methoxyuridine.

Co-spot: A spot where both the starting material and the reaction mixture are applied. This helps to confirm the identity of the starting material spot in the reaction lane. rochester.edu

Reaction Mixture: A spot of the ongoing reaction.

As the reaction proceeds, the highly polar starting material (5-methoxyuridine), which adheres strongly to the silica gel, will exhibit a low Retention Factor (Rf) value. The fully protected, non-polar product, this compound, will travel further up the plate, resulting in a high Rf value. The appearance of a new spot corresponding to the product and the gradual disappearance of the starting material spot indicate that the reaction is progressing towards completion. libretexts.org Intermediates, such as mono- and di-benzoylated species, may also be visible as spots with intermediate Rf values. Visualization is typically achieved under UV light, as both the uracil and benzoyl groups are UV-active.

Table 2: Hypothetical TLC Data for Benzoylation of 5-Methoxyuridine

Compound Rf Value (3:1 Hexane:Ethyl Acetate)
5-Methoxyuridine (Starting Material) 0.10
Benzoylated Intermediates 0.3 - 0.6
This compound (Product) 0.85

Note: Rf values are representative and depend on the exact TLC conditions.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, leading to a complete structural model. researchgate.net The data obtained from such an analysis includes the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. nih.gov

Dihedral Angle Analysis and Conformational Preferences

The three-dimensional shape of this compound is defined by a series of torsion or dihedral angles. Analysis of these angles from a crystal structure provides critical insights into the molecule's conformational preferences. nakb.org Key dihedral angles in nucleosides include those describing the sugar pucker, the orientation of the base relative to the sugar, and the conformation of the exocyclic hydroxymethyl group. qmul.ac.uk

Glycosidic Torsion Angle (χ): This angle (O4'–C1'–N1–C2 for pyrimidines) describes the rotation around the N-glycosidic bond. It determines the orientation of the 5-methoxyuracil base relative to the ribose ring. The two main conformations are anti (base pointing away from the sugar) and syn (base positioned over the sugar). x3dna.org For most pyrimidine (B1678525) nucleosides, the anti conformation is strongly preferred to minimize steric hindrance. researchgate.net

Backbone Torsion Angle (γ): This angle (C5'–C4'–C3'–O3') describes the orientation of the C5' exocyclic group. It typically adopts one of three staggered conformations: gauche (+), gauche (-), or trans.

The presence of the three bulky benzoyl groups at the 2', 3', and 5' positions would be expected to significantly influence these conformational preferences, potentially restricting rotation and favoring specific arrangements to minimize steric clashes.

Table 3: Key Dihedral Angles in Nucleoside Conformation

Angle Name Atoms Defining the Angle Description Common Conformations
χ (chi) O4'–C1'–N1–C2 Base-sugar orientation anti or syn
P (Pseudorotation) Derived from ν0-ν4 Sugar pucker C2'-endo or C3'-endo

| γ (gamma) | C5'–C4'–C3'–O3' | Conformation about C4'-C5' bond | gauche (+), gauche (-), trans |

Crystal Packing and Intermolecular Interactions

Crystal packing describes how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions. While the benzoylation of the hydroxyl groups removes the potential for strong, classical O-H···O hydrogen bonds that are prominent in the crystal structures of unprotected nucleosides, other interactions become dominant. researchgate.netrsc.org

The primary forces dictating the crystal packing of this compound would likely be:

π-π Stacking: The structure contains four aromatic rings: the 5-methoxyuracil base and the three benzoyl groups. These electron-rich rings can interact favorably through π-π stacking, where the rings align in a parallel or offset fashion. These interactions are a major driving force in the packing of aromatic molecules.

The interplay of these interactions determines the final, most thermodynamically stable packing arrangement, influencing physical properties of the solid such as its melting point and density. The specific packing motif could involve layered structures, herringbone patterns, or more complex three-dimensional networks. rsc.org

Computational and Theoretical Studies on 2 ,3 ,5 Tri O Benzoyl 5 Methoxyuridine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental in understanding the electronic properties and reactivity of molecules. For 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, these methods can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds, all of which are crucial for its interaction with biological targets.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its characteristics. DFT calculations would be instrumental in determining the molecule's optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The application of DFT to the related 5-substituted uracil (B121893) series has demonstrated its utility in predicting how modifications at the 5-position influence the electronic properties of the pyrimidine (B1678525) ring. psu.edu For instance, DFT calculations combined with a continuum-solvation model have been successfully used to predict the pKa values of various 5-substituted uracils, which is a critical parameter for understanding their base-pairing capabilities. psu.edu These studies show that the electronic nature of the substituent at the C5 position significantly impacts the acidity of the N1 and N3 protons of the uracil ring. psu.edu By analogy, DFT could be employed to analyze the impact of the methoxy (B1213986) group and the bulky benzoyl protecting groups on the electronic structure and reactivity of the entire this compound molecule.

Table 1: Illustrative DFT-Calculated Properties for a Model 5-Substituted Uracil System (Note: This table is illustrative and based on general findings for related compounds, not specific data for this compound)

PropertyCalculated ValueSignificance
HOMO-LUMO Gap~4-5 eVIndicates chemical reactivity and electronic excitation energy.
Dipole MomentVariableInfluences solubility and intermolecular interactions.
N1-H pKa~9-10Crucial for hydrogen bonding in base pairing.
N3-H pKa>10Relevant for alternative hydrogen bonding schemes.

Semiempirical methods, such as AM1, PM3, and the more recent PM6 and PM7, offer a faster yet less accurate alternative to DFT for studying very large systems or for preliminary explorations of reaction pathways. researchgate.netnih.gov These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. researchgate.netuni-muenchen.de

In the context of this compound, semiempirical methods could be valuable for elucidating the mechanisms of its synthesis or degradation. For example, they can be used to model the transition states of the benzoylation of the uridine (B1682114) precursor or the subsequent deprotection steps. While less precise than DFT, their computational efficiency allows for the screening of multiple possible reaction pathways, identifying the most energetically favorable routes. researchgate.net The development of these methods has led to improved parameterizations that enhance their accuracy for various chemical systems, including those involving noncovalent interactions, which are abundant in a molecule with multiple aromatic rings like this compound. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can model the conformational changes and flexibility of this compound in various environments over time.

The conformation of a nucleoside analog can be significantly influenced by its surrounding solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into its conformational preferences in different media, such as water or organic solvents used in synthesis and purification. The bulky and hydrophobic benzoyl groups at the 2', 3', and 5' positions are expected to dominate the molecule's conformational landscape.

Studies on other uridine derivatives have shown that MD simulations can reveal solvent-dependent conformational switches. nih.gov For instance, the orientation of the nucleobase with respect to the sugar moiety (the glycosidic torsion angle) and the puckering of the ribose ring are key conformational parameters that can be influenced by the solvent. The interplay of intramolecular hydrogen bonds and interactions with solvent molecules dictates the predominant conformations in solution. A study on uracil nucleotides highlighted how electrolytes in an aqueous solution can alter the conformational equilibrium. acs.org For this compound, MD simulations could predict how the large benzoyl groups shield the core of the molecule from the solvent and how they might interact with each other, leading to specific folded or extended conformations.

Table 2: Key Conformational Parameters of Modified Nucleosides Studied by MD Simulations (Note: This table is illustrative and based on general findings for related compounds, not specific data for this compound)

ParameterTypical Range of MotionInfluencing Factors
Glycosidic Torsion Angle (χ)anti vs. synSteric hindrance from substituents, solvent polarity.
Sugar PuckerC2'-endo vs. C3'-endoSubstituents on the ribose, base modification.
Backbone Torsion Angles (α, β, γ, δ, ε, ζ)Wide rangeOverall molecular flexibility and interaction with other molecules.

Prediction of Physicochemical Parameters Relevant to Biochemical Activity

The biochemical activity of a nucleoside analog is intimately linked to its physicochemical properties. Computational methods can predict these properties, offering a way to screen potential drug candidates before their synthesis and experimental testing.

The pKa value of a nucleobase is a critical determinant of its ability to form stable Watson-Crick or other types of base pairs. The ionization state of the uracil ring in this compound at physiological pH will affect its hydrogen bonding pattern and, consequently, its potential to be incorporated into nucleic acids or to bind to enzymes.

As mentioned in the DFT section, computational methods have proven effective in predicting the pKa values of 5-substituted uracils. psu.edu These studies have shown that electron-donating groups, such as a methoxy group, can influence the acidity of the N1 and N3 protons. A first-principles quantum mechanics approach, combining DFT with a Poisson-Boltzmann continuum-solvation model, has been shown to have a strong correlation with experimental pKa values for a series of 5-substituted uracil derivatives. psu.edu This methodology can resolve which of the two nitrogen atoms (N1 or N3) is the preferred site of deprotonation. psu.edu For 5-methoxyuracil (B140863), the base component of the target molecule, such calculations would provide a quantitative measure of the electronic effect of the methoxy group on the acidity of the pyrimidine ring.

Table 3: Predicted pKa Values for 5-Substituted Uracil Analogs (Note: This table is illustrative and based on general findings for related compounds, not specific data for this compound)

Substituent at C5Predicted pKa (N1-H)Experimental pKa (N1-H)
-H (Uracil)9.59.4
-CH3 (Thymine)9.99.8
-F7.97.8
-OCH3 (Methoxy)~9.6-9.8Not widely reported

Protonation/Deprotonation State Modeling

The protonation and deprotonation states of nucleoside analogues are critical for understanding their chemical reactivity, biological function, and interaction with other molecules. Computational modeling provides valuable insights into the pKa values and the specific atoms involved in these acid-base equilibria. While direct computational studies on the protonation/deprotonation of this compound are not extensively documented, research on the core moiety, 5-methoxyuridine (B57755) (mo5U), and related 5-substituted uracil derivatives offers a strong basis for understanding its likely behavior.

Detailed quantum mechanical calculations have been employed to determine the pKa values of various modified nucleobases. acs.orgwayne.edu These studies often utilize density functional theory (DFT) with a suitable basis set and incorporate solvation models to simulate an aqueous environment, as the pKa is highly dependent on the solvent. acs.orgmdpi.com For instance, a common approach involves substituting the ribose sugar with a methyl group to reduce computational cost while still obtaining reliable pKa values for the nucleobase itself. acs.org

Research Findings for 5-Methoxyuridine and Related Compounds:

A significant study on naturally occurring modified nucleobases determined the pKa value for the deprotonation at the N3 position of 5-methoxyuridine (mo5U). wayne.edu The calculations were performed using the B3LYP density functional with the 6-31+G(d,p) basis set, combined with an implicit-explicit solvation system. acs.orgwayne.edu The trend in pKa values for various 5-substituted uridines was found to be ho5U < mo5U < m5U. wayne.edu

Theoretical studies on 5-substituted uracil derivatives further elucidate the protonation and deprotonation behavior. researchgate.net These studies compute proton affinities (PA) for the oxygen atoms and deprotonation enthalpies (DPE) for the N-H bonds. researchgate.net For all studied uracils, the acidity of the N1-H bond is generally greater than that of the N3-H bond, and the basicity of the C4-carbonyl oxygen (O4) is typically greater than that of the C2-carbonyl oxygen (O2). researchgate.net The presence of substituents at the C5 position, such as the methoxy group in 5-methoxyuridine, influences the electronic properties and thus the pKa values of the uracil ring. nih.gov

The benzoyl groups at the 2', 3', and 5' positions of the ribose in this compound are electron-withdrawing. This electronic effect would be expected to increase the acidity (lower the pKa) of the N-H protons on the uracil ring compared to the unsubstituted 5-methoxyuridine. However, the fundamental sites of protonation (the carbonyl oxygens) and deprotonation (the nitrogen atoms) are expected to remain the same.

The following table summarizes the computationally determined pKa value for the related compound, 5-methoxyuridine.

Table 1: Calculated pKa Value for 5-Methoxyuridine (mo5U)

CompoundDeprotonation SiteCalculated pKa
5-Methoxyuridine (mo5U)N38.8
Data sourced from Thapa et al. (2022). wayne.edu

Applications in Oligonucleotide and Nucleic Acid Synthesis

Role as a Building Block in Oligonucleotide Assembly

The primary application of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is as a precursor for the synthesis of 5-methoxyuridine-containing oligonucleotides. The benzoyl protecting groups prevent unwanted side reactions during the assembly process, ensuring that the nucleoside is incorporated correctly into the growing nucleic acid chain.

Solid-phase phosphoramidite (B1245037) synthesis is the universally accepted method for the chemical production of oligonucleotides. atdbio.comwikipedia.org This process involves the sequential addition of nucleotide building blocks to a growing chain that is tethered to a solid support, typically controlled pore glass (CPG). nih.gov The synthesis proceeds in the 3'-to-5' direction, opposite to enzymatic synthesis. wikipedia.org

The cycle for adding a single nucleotide involves four key steps:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to free the 5'-hydroxyl group. wikipedia.org

Coupling: Activation of a nucleoside phosphoramidite monomer, which then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage. wikipedia.orgbeilstein-journals.org

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, which would result in deletion-mutant sequences.

Oxidation: Conversion of the unstable phosphite triester linkage into a more stable phosphotriester using an oxidizing agent like iodine.

Protecting groups on the nucleobases and sugar moieties are essential to prevent side reactions during this cycle. For DNA synthesis, benzoyl groups are commonly used to protect adenine (B156593) and cytosine bases. atdbio.com In the case of this compound, the benzoyl groups serve a similar purpose by protecting the ribose hydroxyls, allowing for selective modification at other positions, such as the preparation of a phosphoramidite. nih.govnih.gov

The phosphoramidite derivative of 5-methoxyuridine (B57755), prepared from precursors like this compound, can be incorporated into both DNA and RNA sequences using automated synthesizers. nih.govnih.gov The introduction of modified nucleosides such as 5-methoxyuridine can confer unique properties to the resulting oligonucleotide. apexbt.com For instance, such modifications can be used to probe RNA-protein interactions, study RNA folding dynamics, and investigate the enzymatic activities related to RNA.

The ability to incorporate modified bases at specific sites allows for the creation of nucleic acids with novel functions. Research has demonstrated that both DNA and RNA polymerases can successfully incorporate nucleotides with modified hydrogen-bonding patterns into a growing oligonucleotide chain, expanding the genetic alphabet for studies on the scope of RNA catalysis. ffame.org The incorporation of 5-methoxyuridine, specifically, is valuable in applications aimed at improving the stability and therapeutic potential of RNA molecules. apexbt.comneb.com

Engineering Modified Oligonucleotides for Research Probes

The introduction of 5-methoxyuridine into oligonucleotides is a key strategy for developing specialized research probes. These modified probes can offer enhanced stability, altered hybridization properties, and unique functionalities for various biological investigations.

While phosphoramidites are used for chemical synthesis, nucleotide triphosphates are the substrates for enzymatic synthesis by polymerases. 5-Methoxyuridine 5'-triphosphate (5-MeO-UTP) is a crucial reagent for the in vitro transcription of modified RNA. tcichemicals.com The synthesis of 5-MeO-UTP typically starts with the 5-methoxyuridine nucleoside, which can be derived from its protected form, this compound, via deprotection. nih.gov The nucleoside undergoes a series of phosphorylation steps, often beginning with the formation of the 5'-monophosphate, followed by enzymatic or chemical conversion to the diphosphate (B83284) and finally the triphosphate.

The resulting 5-Methoxyuridine 5'-triphosphate is used as a building block in the development of RNA-based therapeutics, such as mRNA vaccines. tcichemicals.com Incorporating modified nucleotides like 5-MeO-UTP into mRNA can enhance its translational efficiency and reduce its immunogenicity, making it more effective and safer for therapeutic use. neb.comtcichemicals.com This modified nucleotide can also serve as a molecular probe to study the catalytic mechanisms and substrate selectivity of enzymes that process nucleic acids.

Key Properties of 5-Methoxyuridine 5'-triphosphate
PropertyDescriptionReference
FunctionSubstrate for in vitro transcription (IVT) by RNA polymerases.
ApplicationSynthesis of modified mRNA for therapeutics and vaccines.

For automated solid-phase synthesis, the nucleoside must be converted into a phosphoramidite building block. nih.gov This process involves several steps starting from a protected nucleoside like this compound.

The general synthetic route involves:

Selective Deprotection: The 5'-hydroxyl group is selectively deprotected, while other hydroxyls (at 2' and 3' positions) and the nucleobase remain protected.

DMT Protection: The free 5'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group, which is standard for phosphoramidite chemistry.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive 3'-phosphoramidite moiety.

The resulting 5'-O-DMT-2'-O-protected-5-methoxyuridine-3'-O-phosphoramidite is the final building block ready for use in an automated DNA/RNA synthesizer. nih.gov The choice of the 2'-protecting group (e.g., TBDMS, TOM) is critical, especially for RNA synthesis, to ensure high coupling efficiency and prevent chain degradation during synthesis. nih.govcas.cz The use of such specifically modified phosphoramidites enables the precise insertion of 5-methoxyuridine into any desired position within an oligonucleotide sequence. nih.gov

Development of Oligonucleotides with Defined Stereochemistry

A significant challenge and area of development in oligonucleotide synthesis is the control of stereochemistry at the phosphorus atom of the internucleotide linkage. In standard phosphoramidite synthesis, the coupling reaction creates a new chiral center at the phosphorus atom, resulting in a mixture of two diastereomers (Rp and Sp) at each linkage. This mixture of stereoisomers can sometimes lead to products with heterogeneous biological and physical properties.

Methods have been developed to synthesize oligonucleotides with defined stereochemistry, known as stereopure oligonucleotides. These approaches often involve using stereodefined phosphoramidite monomers or employing chiral auxiliaries during the coupling step. While direct literature linking this compound to stereodefined synthesis is sparse, the phosphoramidite building blocks derived from it could be utilized in such advanced synthetic schemes. For example, methods for synthesizing N3'→P5' phosphoramidates, which are oligonucleotide analogs with altered backbones, demonstrate the precise control that can be achieved over the internucleoside linkage. nih.govgoogle.com These analogs often exhibit unique hybridization properties, such as forming remarkably stable duplexes with complementary RNA and DNA strands. nih.gov The synthesis of these complex molecules relies on meticulously prepared nucleoside precursors, highlighting the foundational role of compounds like this compound in advanced nucleic acid chemistry.

Chiral Control in Phosphorothioate (B77711) Linkages

The introduction of a phosphorothioate (PS) backbone in therapeutic oligonucleotides, a modification where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by sulfur, is a critical strategy for enhancing resistance to nuclease degradation. nih.govgenelink.com This substitution, however, creates a chiral center at the phosphorus atom, resulting in two possible stereoisomers for each linkage: the Rp and Sp diastereomers. nih.gov A typical synthetic oligonucleotide with 'n' phosphorothioate linkages is therefore a complex mixture of 2(n-1) distinct stereoisomers. nih.gov

The stereochemical configuration of these PS linkages is not trivial; it can profoundly influence the pharmacological properties of antisense oligonucleotides (ASOs). nih.gov Research has demonstrated that the specific chirality (Rp or Sp) can affect nuclease stability, binding affinity to the target RNA, and the efficiency of RNA cleavage by enzymes like RNase H1. nih.govnih.gov For instance, certain studies have identified specific stereochemical codes, such as a 3'-SpSpRp triplet, that enhance the in vitro and in vivo activity of ASOs by promoting RNase H1-mediated degradation of the target RNA. nih.gov

Controlling the stereochemical outcome of the PS linkage formation is a significant challenge in oligonucleotide synthesis. The process typically involves a sulfurization step following the coupling of a phosphoramidite monomer, such as the one derived from this compound. The final Rp/Sp ratio is determined by the interplay of the phosphoramidite monomer, the activator used during the coupling step, and the sulfur-transfer reagent. nih.gov Stereocontrolled synthesis often employs specialized chiral auxiliaries on the phosphoramidite or specific reaction conditions to favor the formation of one diastereomer over the other. google.com While the 5-methoxyuridine phosphoramidite itself does not solely dictate the stereochemical outcome, its structure is an integral part of the substrate complex upon which the stereoselective reactions occur.

Table 1: Factors Influencing Diastereoselectivity in Phosphorothioate Linkage Formation

FactorInfluence on Rp/Sp RatioExample/Mechanism
Phosphoramidite Monomer The nucleoside base and sugar modifications (e.g., 5-methoxyuridine) can sterically or electronically influence the approach of the sulfurizing agent.Bulky protecting groups or modifications may favor a specific diastereomer.
Activator The activator used for the coupling reaction can influence the stereochemical environment around the phosphorus center.Activators like 4,5-dicyanoimidazole (B129182) (DCI) are standard, while others may be used in stereospecific approaches. nih.gov
Sulfurizing Reagent This is a primary determinant of the final Rp/Sp ratio. Chiral sulfurizing agents can yield high diastereomeric excess.Common reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) result in a nearly racemic mixture, whereas specialized chiral reagents are used for controlled synthesis. google.com
Chiral Auxiliary An auxiliary group attached to the phosphorus of the phosphoramidite monomer can direct the stereochemistry of the coupling reaction.The oxathiaphospholane (B1262164) method is a well-established approach for stereocontrolled synthesis of PS-oligonucleotides. google.com

Impact on Oligonucleotide Stability and Hybridization

The stability of the duplex formed between an oligonucleotide and its target nucleic acid sequence is paramount for its function in research and therapeutic applications. oup.com This stability is quantified by the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. A higher Tm indicates stronger binding and greater stability. genelink.com

Introducing chemical modifications into oligonucleotides is a common strategy to modulate duplex stability. genelink.combiomers.net Modifications at the C5-position of pyrimidines, such as uridine (B1682114), have been extensively studied for this purpose. The introduction of a 5-methoxyuridine (5moU) moiety, derived from its this compound precursor, can impact the hybridization properties of an oligonucleotide. Research indicates that 5moU is a favorable modification for enhancing the stability of mRNA. nih.gov In a study evaluating various chemically modified mRNAs, those containing 5-methoxyuridine were found to be more stable than other tested variants. nih.gov This increased stability is often attributed to favorable stacking interactions between the modified base and adjacent bases in the helix. biomers.net

The effect of C5 substitutions can be sequence-dependent and varies with the nature of the substituent. nih.gov For example, while the removal of the 5-methyl group from thymidine (B127349) to give deoxyuridine slightly decreases duplex stability, the addition of other groups can have a stabilizing effect. oup.com The stabilizing influence of 5moU is consistent with findings for other C5-modifications that enhance duplex stability.

Table 2: Representative Impact of C5-Pyrimidine Modifications on Duplex Melting Temperature (Tm)

ModificationAbbreviationSubstitutesChange in Tm (ΔTm) per ModificationReference
5-Methoxyuridine5moUUridine (U)Qualitatively increases stability nih.gov
5-Methyl-deoxycytidine5-Me-dCDeoxycytidine (dC)+1.3 °C biomers.net
C-5 Propynyl-deoxyuridinepdUThymidine (dT)+1.7 °C biomers.net
C-5 Propynyl-deoxycytidinepdCDeoxycytidine (dC)+2.8 °C biomers.net
5-FluorouridineFUrdUridine (U)Stabilizing (ΔΔG37 = 0.8 kcal/mol) nih.gov

Note: ΔTm values are context-dependent and can vary based on the oligonucleotide sequence.

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